3-Methylbenzohydrazide
Overview
Description
3-Methylbenzohydrazide, with the chemical formula C8H10N2O, is an organic compound belonging to the hydrazide family It is characterized by a benzene ring substituted with a methyl group and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylbenzohydrazide can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzoic acid with hydrazine hydrate in the presence of a catalyst. The reaction typically occurs under reflux conditions in an ethanol solvent, with the addition of a few drops of glacial acetic acid to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of hydrazones or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like aldehydes or ketones are used in the presence of acidic or basic catalysts to form hydrazones.
Major Products Formed: The major products formed from these reactions include hydrazones, amines, and various oxidized derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methylbenzohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methylbenzohydrazide and its derivatives involves interactions with specific molecular targets. For instance, hydrazone derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
3-Methylbenzohydrazide can be compared with other similar compounds, such as:
- 2-Chloro-N’-(2-hydroxy-4-methoxybenzylidene)benzohydrazide
- N’-(2-Hydroxy-4-methoxybenzylidene)-3-methylbenzohydrazide
- N’-(3,5-Dibromo-2-hydroxybenzylidene)-2-hydroxy-3-methylbenzohydrazide
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical reactivity and applications. For example, the presence of halogen atoms or additional hydroxyl groups can enhance the compound’s reactivity and potential biological activity .
Properties
IUPAC Name |
3-methylbenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-3-2-4-7(5-6)8(11)10-9/h2-5H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNNAMBYJSQXKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156578 | |
Record name | m-Toluohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13050-47-0 | |
Record name | 3-Methylbenzohydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13050-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Toluohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013050470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13050-47-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116189 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | m-Toluohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-toluohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.645 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Methylbenzohydrazide?
A1: The molecular formula of this compound is C8H10N2O, and its molecular weight is 150.18 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?
A2: Researchers frequently employ infrared (IR) spectroscopy, UV-Vis spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to characterize this compound and its derivatives. [, , , , , , , , ] These techniques provide valuable information about the functional groups, electronic transitions, and proton environments within the molecules.
Q3: What is the typical configuration adopted by this compound derivatives concerning the C=N bond?
A3: this compound derivatives typically adopt an E configuration with respect to the C=N bond. [, , , , , ] This configuration is often stabilized by intramolecular hydrogen bonding.
Q4: How does this compound typically behave when reacting with transition metals?
A4: this compound often acts as a tridentate ligand, coordinating to transition metals like vanadium and molybdenum through the phenolic oxygen, imine nitrogen, and enolic oxygen atoms. [, , , , , , , , , , , , ] This coordination forms stable metal complexes with diverse geometries.
Q5: What types of molybdenum complexes are commonly formed with this compound derivatives, and what is their significance?
A5: Dioxomolybdenum(VI) complexes are frequently synthesized using this compound derivatives. [, , , , , ] These complexes have demonstrated promising catalytic activity in organic reactions, particularly in the epoxidation of olefins. [, , ]
Q6: How do the substituents on the benzene rings of this compound derivatives influence the catalytic activity of their metal complexes?
A6: The presence and nature of substituents on the benzene rings can significantly impact the catalytic activity of the resulting metal complexes. [, , ] For instance, the introduction of electron-withdrawing or electron-donating groups can modify the electron density at the metal center, affecting its reactivity and selectivity.
Q7: What biological activities have been reported for this compound derivatives?
A7: this compound derivatives have exhibited a range of biological activities, including antibacterial, [, , ] antifungal, [, ] and urease inhibitory properties. [, ] These findings highlight their potential as lead compounds for drug development.
Q8: How do the structures of this compound derivatives relate to their antimicrobial activity?
A8: Structure-activity relationship (SAR) studies suggest that the presence of specific substituents, such as halogens or nitro groups, on the aromatic rings of this compound derivatives can enhance their antimicrobial potency. [, , ]
Q9: Have any this compound derivatives shown potential as insulin-mimetic agents?
A9: Yes, some oxidovanadium(V) complexes incorporating this compound derivatives and maltol or ethylmaltol as co-ligands have displayed promising insulin-mimetic activity. [] These findings suggest potential applications in treating diabetes.
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